Trimethyl(phenyl)tin
Overview
Description
Synthesis Analysis
Trimethyl(phenyl)tin compounds are synthesized through reactions involving trimethyltin chloride with various organic and inorganic ligands. For instance, the reaction with 2,5-dimercapto-4-phenyl-1,3,4-thiodiazole leads to the formation of a new complex characterized by X-ray crystallography, showing a distorted trigonal bipyramidal geometry and a 1D infinite chain through intermolecular interactions (Zhang Ru-fen, 2005). Coordination polymers with mixed ligands demonstrate the versatility in synthesis approaches and the potential for creating compounds with diverse structures (Chun-lin Ma et al., 2006).
Molecular Structure Analysis
The molecular structure of trimethyl(phenyl)tin compounds varies significantly depending on the ligands involved. Structures ranging from trigonal bipyramidal to tetrahedral geometries have been observed. For instance, the X-ray structure investigation of trimethyltin α-phenyl-α-oxoacetate reveals associations in chains due to coordination bonds, highlighting the structural versatility of these compounds (T. Sizova et al., 1993).
Chemical Reactions and Properties
Trimethyl(phenyl)tin compounds participate in various chemical reactions, demonstrating a range of chemical properties such as the ability to form coordination polymers, and engage in ring-opening polymerization reactions. For instance, the reaction with 5-nitroisophthalic acid and its derivatives shows the formation of complexes with trigonal bipyramidal geometries, illustrating the reactive versatility and potential for creating new materials (Chun-lin Ma et al., 2006).
Physical Properties Analysis
The physical properties, such as crystalline structure and bonding interactions, are pivotal in understanding the behavior of trimethyl(phenyl)tin compounds. X-ray diffraction analysis provides insights into the solid-state supramolecular structure, revealing unique polymer chains and coordination geometries that influence the compound's physical characteristics and applications (K. Molloy et al., 1995).
Chemical Properties Analysis
Trimethyl(phenyl)tin compounds exhibit diverse chemical properties, including the ability to undergo various types of chemical reactions, form complexes with different geometries, and interact with a wide range of ligands. These properties are crucial for their application in synthesis, catalysis, and materials science. For instance, their use in ring-opening polymerization of trimethylene carbonate showcases their catalytic capabilities and potential in polymer science (D. Darensbourg et al., 2005).
Scientific Research Applications
Trimethyl-tin, along with probenecid and phenylglyoxal, inhibits the release of acetylcholine in Torpedo synaptosomes, suggesting a link between anion distribution during depolarization and acetylcholine release (Morot-Gaudry, 1984).
Trimethoprim-tin complexes have been found effective in reducing photodecomposition and photo-oxidation in PVC films, particularly those containing three phenyl groups (Yaseen et al., 2021).
The compound plays a role in the preparation of trihalomethyl-tin compounds by reacting with organolithium reagents at low temperatures (Seyferth & Armbrecht, 1969).
It is involved in the formation of unique coordination patterns, as seen in a tetrameric trimethyltin(IV) N-nitroso-N-phenylhydroxylaminato complex which forms a 20-membered carbon-free metallamacrocycle (Deák et al., 1999).
Trimethyltin -phenyl--oxoacetate's X-ray structure reveals two independent molecules with identical conformations, linked by coordination bonds and hydrogen bonds (Sizova et al., 1993).
Organotin(IV) complexes based on 2-phenylbutyric acid show high antibacterial action against plant pathogens and potential as drugs (Naz et al., 2020).
Its derivatives, such as triorganotin(IV), have promising antimicrobial activities, with structures potentially linking activity to their structure (Bhatra et al., 2017).
Microglial activation in response to trimethyl tin-induced neuronal necrosis precedes astrogliosis, highlighting the role of microglia as an endogenous source of CNS macrophages (McCann et al., 1996).
Safety And Hazards
Trimethyl(phenyl)tin is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and very toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
trimethyl(phenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHOGNZHAUOXPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239415 | |
Record name | Stannane, trimethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, trimethylphenyl- | |
CAS RN |
934-56-5 | |
Record name | Stannane, trimethylphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, trimethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, trimethylphenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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